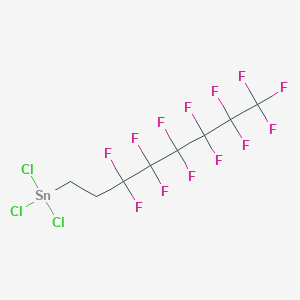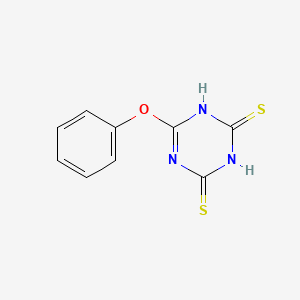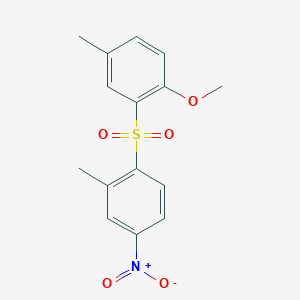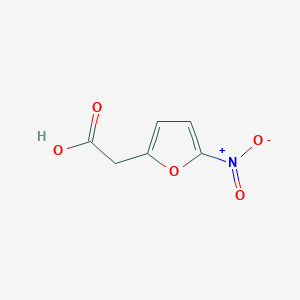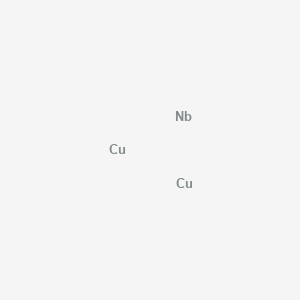
Copper;niobium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper-niobium is a compound that combines the properties of copper and niobium, resulting in a material with unique characteristics. Copper is known for its excellent electrical and thermal conductivity, while niobium is recognized for its superconducting properties and high melting point. The combination of these two elements creates a compound that is highly valuable in various scientific and industrial applications, particularly in the field of superconductivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper-niobium compounds can be synthesized through various methods. One common approach is mechanical alloying, where copper and niobium powders are mixed and subjected to high-energy ball milling. This process creates a homogeneous mixture of the two elements, which can then be heat-treated to form the desired compound .
Industrial Production Methods: In industrial settings, copper-niobium compounds are often produced using the bronze process. This involves drawing niobium filaments in a copper-tin bronze matrix and then reacting them to form a stabilized copper-niobium compound. This method is particularly effective for producing superconducting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Copper-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, niobium can react with halogens like fluorine, chlorine, bromine, and iodine to form halides .
Common Reagents and Conditions: Common reagents used in these reactions include halogens and acids. For example, niobium reacts vigorously with fluorine to form niobium fluoride under controlled conditions .
Major Products: The major products formed from these reactions include niobium halides and other niobium compounds, which can be used as precursors for further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Copper-niobium compounds have a wide range of scientific research applications:
Superconductors: Copper-niobium compounds are extensively used in the production of superconducting materials, which are crucial for applications in high-field magnets, nuclear magnetic resonance (NMR) spectroscopy, and particle accelerators
Medical Applications: Copper-niobium compounds are being explored for their potential anticancer
Eigenschaften
CAS-Nummer |
12158-83-7 |
|---|---|
Molekularformel |
Cu2Nb |
Molekulargewicht |
220.00 g/mol |
IUPAC-Name |
copper;niobium |
InChI |
InChI=1S/2Cu.Nb |
InChI-Schlüssel |
BVSORMQQJSEYOG-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


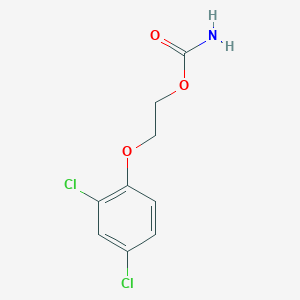

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)

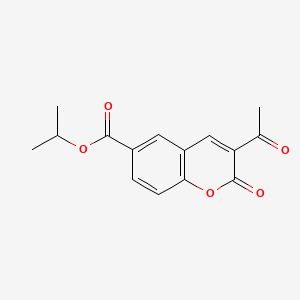

![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)

